molecular formula C10H13NO5S B5632716 methyl N-[(4-methoxyphenyl)sulfonyl]glycinate

methyl N-[(4-methoxyphenyl)sulfonyl]glycinate

Cat. No. B5632716
M. Wt: 259.28 g/mol
InChI Key: GCWTVZKDBPLSKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multi-step chemical processes, starting from basic chemical precursors to achieve the desired molecular structure. For instance, the synthesis of methyl sulfomycinate and sulfomycinic amide, which are degradation products of sulfomycin thiopeptide antibiotics, begins with diethoxyacetonitrile, demonstrating a convergent synthesis approach (Bagley & Glover, 2006). Another example includes the synthesis of a novel methyl compound with antimicrobial properties, showcasing the diverse synthetic routes utilized in creating sulfonamide-based molecules (Murugavel et al., 2017).

Molecular Structure Analysis

The molecular structure of methyl N-[(4-methoxyphenyl)sulfonyl]glycinate and similar compounds is often analyzed using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the detailed examination of the compound's structure, including bond lengths, angles, and the overall geometry, which are crucial for understanding its reactivity and properties (Murugavel et al., 2017).

Chemical Reactions and Properties

Methyl N-[(4-methoxyphenyl)sulfonyl]glycinate can undergo various chemical reactions, highlighting its reactivity and versatility. For example, its synthesis can involve reactions such as etherification, sulfonation, and amide formation, each contributing to the molecule's unique structure and potential applications. The compound's reactivity with different reagents and under various conditions can be leveraged to produce a wide array of derivatives with diverse biological and chemical properties.

Physical Properties Analysis

The physical properties of methyl N-[(4-methoxyphenyl)sulfonyl]glycinate, including its melting point, boiling point, solubility, and crystal structure, are determined by its molecular structure. These properties are essential for predicting its behavior in different environments and applications, ranging from chemical synthesis to potential pharmaceutical uses.

Chemical Properties Analysis

The chemical properties of methyl N-[(4-methoxyphenyl)sulfonyl]glycinate, such as its acidity/basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are crucial for its application in synthesis and drug development. Its sulfonamide group, in particular, plays a significant role in its chemical behavior, influencing its interactions with other molecules and reagents.

properties

IUPAC Name

methyl 2-[(4-methoxyphenyl)sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-15-8-3-5-9(6-4-8)17(13,14)11-7-10(12)16-2/h3-6,11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWTVZKDBPLSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-[(4-methoxyphenyl)sulfonyl]glycinate

Synthesis routes and methods

Procedure details

To a mixture of 12.5 g (0.1 mol) of glycine, methyl ester hydrochloride in 120 ml of CH2Cl2, cooled in an ice bath was added 41.7 ml (0.3 mol) of triethylamine, followed by the dropwise addition of a solution of 20.65 g (0.1 mol) of 4-methoxy-benzenesulfonyl chloride in 40 ml of CH2Cl2. The mixture was stirred at room temperature overnight and poured into water. The organic layer was separated and washed with 2 N citric acid, H2O, 1 N NaHCO3, brine and dried with Na2SO4. The solvent was removed under vacuum to give 24.6 g of residue which was triturated with ethyl acetate to give 19.9 g of crystals, m.p. 59°-61° C. Anal. for C10H13NSO5: Calc'd: C, 46.3; H, 5.1; N, 5.4; Found: C, 46.2; H, 5.0; N, 5.2.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
41.7 mL
Type
reactant
Reaction Step Two
Quantity
20.65 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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